molecular formula C7H4BN3O2 B6343559 2,6-Dicyanopyridine-4-boronic acid CAS No. 903513-61-1

2,6-Dicyanopyridine-4-boronic acid

Cat. No. B6343559
CAS RN: 903513-61-1
M. Wt: 172.94 g/mol
InChI Key: LJZLTWHPZZRADZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dicyanopyridine-4-boronic acid, commonly known as DCPB, is an organic compound with a wide range of applications in scientific research. DCPB belongs to the family of boronic acids, which are organic compounds with a boron atom attached to a carboxylic acid group. The boron atom acts as a Lewis acid, which can form complexes with Lewis bases such as amines and alcohols. This property makes DCPB a useful reagent in organic synthesis, as it can be used to form boronic esters, which are useful intermediates in organic synthesis. DCPB is also used in the synthesis of biologically active compounds, such as pharmaceuticals, and has been found to have interesting biochemical and physiological effects. In

Scientific Research Applications

Sensing Applications

2,6-Dicyanopyridine-4-boronic acid: is utilized in sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions. This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems . The compound’s ability to form complexes with sugars and other diol-containing molecules makes it an excellent candidate for the detection of biological analytes.

Biological Labelling and Protein Manipulation

In the realm of biochemistry, boronic acids are employed for labelling proteins, manipulating them, and modifying their structures2,6-Dicyanopyridine-4-boronic acid can be used to label cell surface carbohydrates, providing a means to track cellular processes or to isolate specific cell types .

Therapeutic Development

The boronic acid moiety of 2,6-Dicyanopyridine-4-boronic acid is significant in the development of therapeutics. Its ability to bind to various biological molecules can be harnessed to create new drugs, particularly those targeting enzymatic pathways or cancer cells .

Separation Technologies

This compound can be applied in separation technologies due to its selective binding properties. It can be used to separate and purify glycoproteins and other diol-containing compounds in complex mixtures, which is valuable in both research and industrial processes .

Suzuki–Miyaura Cross-Coupling

2,6-Dicyanopyridine-4-boronic acid: is a potential reagent in Suzuki–Miyaura cross-coupling reactions. This reaction is widely used for forming carbon-carbon bonds in organic synthesis, and the stability and reactivity of boronic acids make them suitable for such applications .

Material Science and Polymer Chemistry

In material science, boronic acids are incorporated into polymers for their dynamic covalent bonding capabilities2,6-Dicyanopyridine-4-boronic acid can be used to create smart materials that respond to environmental stimuli, such as changes in pH, temperature, or the presence of specific analytes .

properties

IUPAC Name

(2,6-dicyanopyridin-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BN3O2/c9-3-6-1-5(8(12)13)2-7(4-10)11-6/h1-2,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJZLTWHPZZRADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC(=C1)C#N)C#N)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dicyanopyridine-4-boronic acid

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